molecular formula C12H14N4O B6195639 2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole CAS No. 2731008-04-9

2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole

Cat. No.: B6195639
CAS No.: 2731008-04-9
M. Wt: 230.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture, followed by separation of the organic layer, washing with aqueous sodium hydrogen carbonate, and concentration under reduced pressure . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of high-quality reagents and stringent control of reaction conditions are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogen derivatives for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of functionalized benzodiazole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole is unique due to its specific structure and the presence of both nitroso and benzodiazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole involves the reaction of 4-piperidone with nitrous acid to form 1-nitrosopiperidine, which is then reacted with 2-aminobenzophenone to yield the final product.", "Starting Materials": [ "4-piperidone", "nitrous acid", "2-aminobenzophenone" ], "Reaction": [ "4-piperidone is reacted with nitrous acid to form 1-nitrosopiperidine.", "1-nitrosopiperidine is then reacted with 2-aminobenzophenone in the presence of a suitable solvent and catalyst to yield 2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole.", "The reaction mixture is then purified using standard techniques such as column chromatography to obtain the final product in pure form." ] }

CAS No.

2731008-04-9

Molecular Formula

C12H14N4O

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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